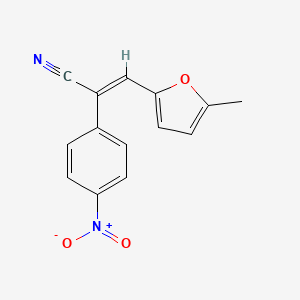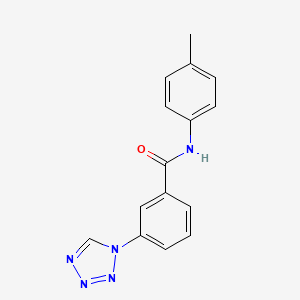
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile, also known as MFA-4, is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer. This compound has been found to inhibit the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo. This compound has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, this compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
実験室実験の利点と制限
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields using various methods. This compound has also been shown to exhibit potent anti-inflammatory, antioxidant, and antitumor properties, making it a promising compound for further research. However, this compound has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect its potency. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for further research on 3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile. One potential area of research is the development of this compound as a potential therapeutic agent for inflammatory diseases and cancer. Further studies are needed to elucidate the pharmacokinetic properties of this compound and its potential toxicity in vivo. Additionally, the structure-activity relationship of this compound and its derivatives can be explored to develop more potent and selective compounds. Lastly, the potential of this compound as a natural product can be explored by investigating its occurrence in various plant species.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its anti-inflammatory, antioxidant, and antitumor properties make it a potential therapeutic agent for various diseases. Further research is needed to elucidate its mechanism of action, pharmacokinetic properties, and potential toxicity in vivo. The development of more potent and selective compounds based on this compound is also an area of future research.
合成法
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile can be synthesized using various methods, including the Knoevenagel condensation reaction and the Michael addition reaction. The Knoevenagel condensation reaction involves the reaction of 5-methylfurfural and 4-nitrobenzaldehyde in the presence of a base such as piperidine to form the intermediate product, which is then further reacted with acrylonitrile to obtain this compound. The Michael addition reaction involves the reaction of 5-methylfurfural, 4-nitrobenzaldehyde, and acrylonitrile in the presence of a base such as potassium carbonate to directly obtain this compound.
科学的研究の応用
3-(5-methyl-2-furyl)-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in various scientific research areas. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in various inflammatory diseases. This compound has also been found to scavenge free radicals and protect cells from oxidative stress. Furthermore, this compound has been shown to exhibit antitumor activity against various cancer cell lines.
特性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-10-2-7-14(19-10)8-12(9-15)11-3-5-13(6-4-11)16(17)18/h2-8H,1H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGFSTHYAOGHAI-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)
![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B5730753.png)
![1-(2,3-dimethylphenyl)-4-{[1-(2-thienylcarbonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5730756.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)




![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)
![N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5730809.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)